molecular formula C12H9BrFN3O B8152309 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea

Cat. No.: B8152309
M. Wt: 310.12 g/mol
InChI Key: UKYHVSMZSQXDDM-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea typically involves the reaction of 6-bromopyridine-3-amine with 3-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), or palladium catalysts (Pd/C) can be used.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce amines and isocyanates.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active compound in drug discovery.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridin-3-yl)-3-(3-fluorophenyl)urea: Similar structure with a chlorine atom instead of bromine.

    1-(6-Bromopyridin-3-yl)-3-(4-fluorophenyl)urea: Similar structure with the fluorine atom on a different position of the phenyl ring.

Uniqueness

1-(6-Bromopyridin-3-yl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity, biological activity, and physical properties. These unique features can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN3O/c13-11-5-4-10(7-15-11)17-12(18)16-9-3-1-2-8(14)6-9/h1-7H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYHVSMZSQXDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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